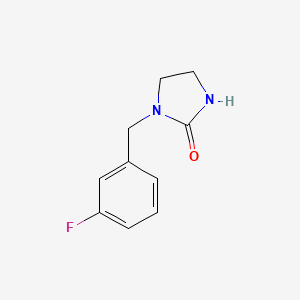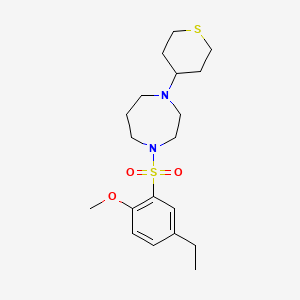
1-(5-Ethyl-2-methoxybenzenesulfonyl)-4-(thian-4-yl)-1,4-diazepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Ethyl-2-methoxybenzenesulfonyl)-4-(thian-4-yl)-1,4-diazepane, also known as ET-26-HCl, is a synthetic compound that belongs to the class of diazepanes. It has been found to have potential therapeutic applications in the field of cancer research. In
Mécanisme D'action
The exact mechanism of action of 1-(5-Ethyl-2-methoxybenzenesulfonyl)-4-(thian-4-yl)-1,4-diazepane is not fully understood. However, it is believed to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. By inhibiting topoisomerase II, 1-(5-Ethyl-2-methoxybenzenesulfonyl)-4-(thian-4-yl)-1,4-diazepane prevents cancer cells from dividing and growing.
Biochemical and Physiological Effects:
1-(5-Ethyl-2-methoxybenzenesulfonyl)-4-(thian-4-yl)-1,4-diazepane has been shown to have minimal toxicity in normal cells, while exhibiting potent anticancer activity. It has been found to induce cell cycle arrest and apoptosis in cancer cells, while sparing normal cells. 1-(5-Ethyl-2-methoxybenzenesulfonyl)-4-(thian-4-yl)-1,4-diazepane has also been shown to inhibit angiogenesis (the formation of new blood vessels), which is a critical process for tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
1-(5-Ethyl-2-methoxybenzenesulfonyl)-4-(thian-4-yl)-1,4-diazepane has several advantages for lab experiments. It is relatively easy to synthesize and has low toxicity in normal cells. However, one limitation is that it has poor solubility in water, which can make it challenging to administer in vivo. Additionally, further studies are needed to determine the optimal dosage and treatment regimen for 1-(5-Ethyl-2-methoxybenzenesulfonyl)-4-(thian-4-yl)-1,4-diazepane.
Orientations Futures
There are several future directions for research on 1-(5-Ethyl-2-methoxybenzenesulfonyl)-4-(thian-4-yl)-1,4-diazepane. One area of interest is to investigate its potential use in combination with other anticancer agents to enhance its efficacy. Another direction is to explore its use in treating other types of cancer, such as pancreatic and ovarian cancer. Additionally, further studies are needed to elucidate its mechanism of action and optimize its pharmacological properties.
Conclusion:
In conclusion, 1-(5-Ethyl-2-methoxybenzenesulfonyl)-4-(thian-4-yl)-1,4-diazepane is a promising compound with potential therapeutic applications in cancer research. Its ability to inhibit the growth of cancer cells and induce apoptosis makes it a desirable candidate for further study. While there are still limitations and challenges associated with its use, ongoing research will continue to shed light on its potential as a cancer treatment agent.
Méthodes De Synthèse
1-(5-Ethyl-2-methoxybenzenesulfonyl)-4-(thian-4-yl)-1,4-diazepane is synthesized by reacting 2-methoxy-5-ethylbenzenesulfonyl chloride with 4-thianyl-1,4-diaminobutane in the presence of triethylamine. The resulting product is then treated with hydrochloric acid to obtain 1-(5-Ethyl-2-methoxybenzenesulfonyl)-4-(thian-4-yl)-1,4-diazepane.
Applications De Recherche Scientifique
1-(5-Ethyl-2-methoxybenzenesulfonyl)-4-(thian-4-yl)-1,4-diazepane has been extensively studied for its potential therapeutic applications in cancer research. It has been found to inhibit the growth of various cancer cells, including breast, lung, prostate, and colon cancer cells. 1-(5-Ethyl-2-methoxybenzenesulfonyl)-4-(thian-4-yl)-1,4-diazepane has also been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for cancer treatment.
Propriétés
IUPAC Name |
1-(5-ethyl-2-methoxyphenyl)sulfonyl-4-(thian-4-yl)-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O3S2/c1-3-16-5-6-18(24-2)19(15-16)26(22,23)21-10-4-9-20(11-12-21)17-7-13-25-14-8-17/h5-6,15,17H,3-4,7-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBQLEDULTOSLDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCCN(CC2)C3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Ethyl-2-methoxybenzenesulfonyl)-4-(thian-4-yl)-1,4-diazepane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

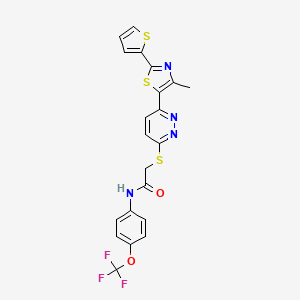
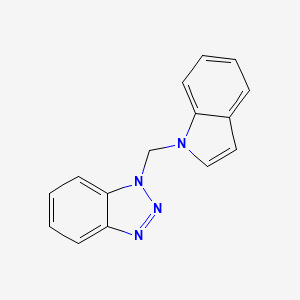
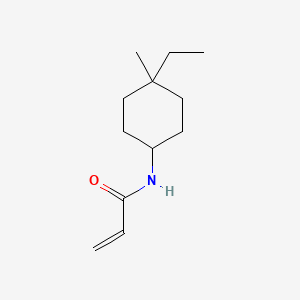

![N-(4-(1H-tetrazol-1-yl)phenyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2909461.png)
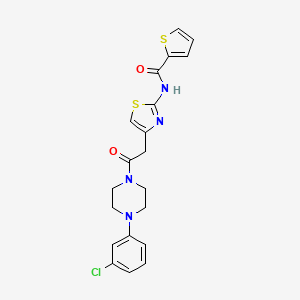
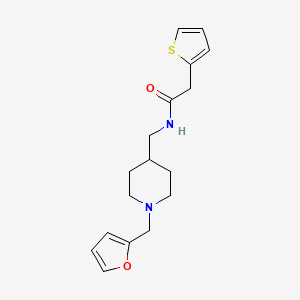
![6-(2-chlorobenzyl)-4-cyclopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2909469.png)


![11-methylbenzo[b]indeno[3,2-e]1H-1,4-diazepin-12-one](/img/structure/B2909472.png)
![6-(4-{[(4-cyclohexylphenyl)sulfonyl]amino}phenoxy)-N-ethylnicotinamide](/img/structure/B2909473.png)
![N-cyclohexyl-N'-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]urea](/img/structure/B2909475.png)
